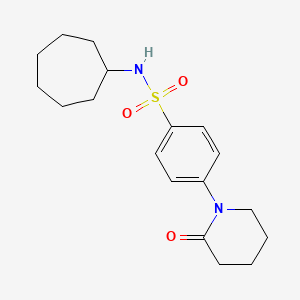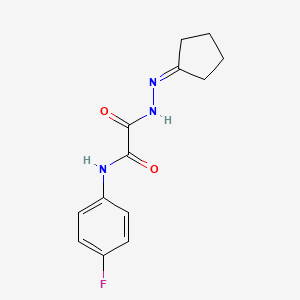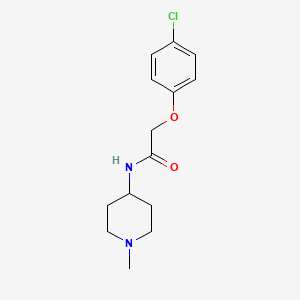
N-cycloheptyl-4-(2-oxo-1-piperidinyl)benzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-cycloheptyl-4-(2-oxo-1-piperidinyl)benzenesulfonamide, also known as CH-7, is a small molecule inhibitor that has been studied extensively for its potential therapeutic applications. CH-7 has been found to inhibit a variety of enzymes, including carbonic anhydrase, and has been suggested as a potential treatment for diseases such as glaucoma, epilepsy, and cancer. In
作用机制
The mechanism of action of N-cycloheptyl-4-(2-oxo-1-piperidinyl)benzenesulfonamide is not fully understood, but it is thought to involve inhibition of carbonic anhydrase and other enzymes. Carbonic anhydrase is involved in the regulation of intraocular pressure in the eye, and inhibition of this enzyme can lead to a decrease in intraocular pressure. In addition, this compound has been found to inhibit the growth of cancer cells in vitro, possibly through inhibition of other enzymes involved in cell growth and division.
Biochemical and Physiological Effects:
This compound has been found to have a variety of biochemical and physiological effects. In addition to its inhibition of carbonic anhydrase and other enzymes, this compound has been found to have anticonvulsant properties, and has been suggested as a potential treatment for epilepsy. Furthermore, this compound has been found to have anti-inflammatory properties, and has been suggested as a potential treatment for inflammatory diseases.
实验室实验的优点和局限性
One advantage of N-cycloheptyl-4-(2-oxo-1-piperidinyl)benzenesulfonamide is its broad range of potential therapeutic applications. It has been suggested as a potential treatment for glaucoma, epilepsy, cancer, and inflammatory diseases. In addition, this compound has been found to be relatively non-toxic in animal studies, suggesting that it may be safe for use in humans. However, one limitation of this compound is its relatively low potency compared to other small molecule inhibitors. This may limit its effectiveness as a therapeutic agent.
未来方向
There are several future directions for research on N-cycloheptyl-4-(2-oxo-1-piperidinyl)benzenesulfonamide. One area of research is the development of more potent analogs of this compound that may be more effective as therapeutic agents. Another area of research is the investigation of the mechanism of action of this compound, particularly its inhibition of carbonic anhydrase and other enzymes. In addition, further studies are needed to determine the safety and efficacy of this compound in humans, and to investigate its potential as a treatment for glaucoma, epilepsy, cancer, and inflammatory diseases.
合成方法
The synthesis of N-cycloheptyl-4-(2-oxo-1-piperidinyl)benzenesulfonamide involves several steps, starting with the reaction of 4-chlorobenzenesulfonyl chloride with piperidine to form 4-(piperidin-1-yl)benzenesulfonyl chloride. This intermediate is then reacted with cycloheptylamine to form N-cycloheptyl-4-(piperidin-1-yl)benzenesulfonamide. Finally, oxidation of the piperidine ring with potassium permanganate yields this compound.
科学研究应用
N-cycloheptyl-4-(2-oxo-1-piperidinyl)benzenesulfonamide has been extensively studied for its potential therapeutic applications. It has been found to inhibit carbonic anhydrase, an enzyme that is involved in the regulation of intraocular pressure in the eye. As a result, this compound has been suggested as a potential treatment for glaucoma, a disease characterized by elevated intraocular pressure. In addition, this compound has been found to inhibit the growth of cancer cells in vitro, and has been suggested as a potential treatment for cancer. Furthermore, this compound has been found to have anticonvulsant properties, and has been suggested as a potential treatment for epilepsy.
属性
IUPAC Name |
N-cycloheptyl-4-(2-oxopiperidin-1-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O3S/c21-18-9-5-6-14-20(18)16-10-12-17(13-11-16)24(22,23)19-15-7-3-1-2-4-8-15/h10-13,15,19H,1-9,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEPRVCKXKRDPES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)NS(=O)(=O)C2=CC=C(C=C2)N3CCCCC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-[(5-ethyl-1,3-oxazol-4-yl)carbonyl]-4-[4-(3-thienyl)-1H-1,2,3-triazol-1-yl]piperidine](/img/structure/B5172361.png)
![5-(3-bromophenyl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B5172369.png)

![4-[5-({2-[(2-hydroxyethyl)amino]-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}methylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid](/img/structure/B5172392.png)
![7-[(4-tert-butylbenzyl)oxy]-3,4-dimethyl-2H-chromen-2-one](/img/structure/B5172399.png)

![4-butyl-6-chloro-7-[(4-nitrobenzyl)oxy]-2H-chromen-2-one](/img/structure/B5172413.png)
![N-[3-(4-morpholinyl)propyl]benzenesulfonamide](/img/structure/B5172415.png)
![ethyl 4-[1-(4-chlorophenyl)-2,5-dioxo-3-pyrrolidinyl]-1-piperazinecarboxylate](/img/structure/B5172417.png)

![N-[2-(4,5-dimethyl-1,3-thiazol-2-yl)ethyl]-1-[2-(4-morpholinyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5172428.png)
![1-cyclohexyl-2-(2,5-dimethylbenzyl)octahydropyrrolo[1,2-a]pyrazine](/img/structure/B5172432.png)
![N-{2-chloro-5-[(4-propoxybenzoyl)amino]phenyl}-2-furamide](/img/structure/B5172446.png)

